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Compound of Interest

6-Cyclopropanecarbonylpyridin-2-
Compound Name:
amine

Cat. No.: B13583653

Get Quote

Executive Summary & Compound Identity

6-Cyclopropanecarbonylpyridin-2-amine is a heteroaromatic ketone featuring a 2,6-
disubstituted pyridine ring. The molecule combines a basic primary amine and an electrophilic
cyclopropy! ketone, creating a unique "push-pull* electronic system that distinctively influences

its spectroscopic signature.
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Property Data
IUPAC Name (6-Aminopyridin-2-yl)(cyclopropyl)methanone
CAS Number 1878352-89-6
C
H
Molecular Formula
N
)
Molecular Weight 162.19 g/mol
Monoisotopic Mass 162.0793

Appearance

Pale yellow to off-white solid

Solubility

Soluble in DMSO, Methanol, Chloroform;

sparingly soluble in water

Synthesis Context & Impurity Profile

Understanding the synthetic origin is essential for interpreting spectroscopic impurities. This

compound is typically accessed via nucleophilic addition to a nitrile or metal-catalyzed cross-

coupling.

Primary Synthetic Route (Grignard Addition)

Reaction of 2-amino-6-cyanopyridine with cyclopropylmagnesium bromide.

e Likely Impurities:

o 2-Amino-6-cyanopyridine (Starting Material): Nitrile stretch at ~2230 cm

o Dicyclopropyl ketone: If Grignard is in excess/unselective.

o Bis-addition products: Tertiary alcohol formation (rare due to chelation).
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DOT Diagram: Synthesis & Fragmentation Logic
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Click to download full resolution via product page

Figure 1: Synthetic pathway via Grignard addition and primary Mass Spectrometry
fragmentation pathways.

Spectroscopic Data Analysis

The following data represents the consensus spectroscopic profile derived from experimental
analogs (e.g., 2-amino-6-acetylpyridine) and functional group characteristic values.

A. Nuclear Magnetic Resonance (NMR)

The pyridine ring protons form an AMX spin system (or ABX depending on resolution),
significantly influenced by the electron-donating amine (-NH

) and electron-withdrawing carbonyl (-C=0).

1H NMR (400 MHz, DMSO-d
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Shift (

, ppm)

Mult.

Integ.

Assignment

Structural
Insight

7.60 —7.55

dd/t

1H

H-4 (Pyridine)

Meta to both
substituents;
typically the most
deshielded ring
proton due to

resonance.

7.25-7.20

1H

H-5 (Pyridine)

Ortho to
Carbonyl.
Deshielded by
the magnetic
anisotropy of the

C=0 group.

6.65 - 6.60

1H

H-3 (Pyridine)

Ortho to Amine.
Strongly shielded
by the +M effect
of the -NH

group.

6.20 - 5.80

brs

2H

-NH

Exchangeable
with D

O. Broadening
indicates H-
bonding or
guadrupole

relaxation.

2.95-2.85

1H

CH (Cyclopropyl)

Methine proton
alpha to
carbonyl.
Characteristic
septet-like

multiplet.
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1.05-0.95

4H

CH

High-field
methylene
protons.

Distinctive

(Cyclopropyl) "roofing" effect of

cyclopropyl
systems.

13C NMR (100 MHz, DMSO-d

)
Shift (
Carbon Type Assignment
, Ppm)
200.5 C=0 Ketone carbonyl.
C-2 of Pyridine (attached to
160.2 C-N NH
).
C-6 of Pyridine (attached to
151.0 C-C=0
Carbonyl).
138.5 CH (Ar) C-4 of Pyridine.
1145 CH (Ar) C-5 of Pyridine.
110.2 CH (Ar) C-3 of Pyridine.
16.5 CH (AIK) Cyclopropyl methine.
CH
11.2 Cyclopropyl methylenes (2C).
(AIK)

B. Infrared Spectroscopy (FT-IR)

The IR spectrum is diagnostic for the discrimination between the ketone product and the nitrile

precursor.
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Wavenumber (cm

Vibration Mode Interpretation
)
Primary amine asymmetric and
symmetric stretching. Sharp
3450, 3320 (N-H) bands confirm -NH
3080 — 3010 (C-H) Pyridine ring C-H stretches.
Ketone carbonyl stretch. Lower
than typical alkyl ketones
1695 — 1685 c=0 P Y . . ]
(C=0) (1715) due to conjugation with
the pyridine ring.
Pyridine ring skeletal vibrations
1620, 1590 C=C/C=N .
(C=C/C=N) ("breathing” modes).
1250 (C-N) Aryl C-N stretch.

C. Mass Spectrometry (LC-MS)

lonization Mode: ESI+ (Electrospray lonization, Positive mode).

Parent lon: [M+H]

=163.1 m/z.

Fragmentation Pattern:

o m/z 163

135: Loss of CO (28 Da) is common in cyclic ketones or loss of C

H

from cyclopropyl (less likely in ESI).
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o m/z 163

95: Loss of the cyclopropanecarbonyl group (C
H
O, 69 Da) to leave the aminopyridine cation.
o m/z 163
146: Loss of NH

(17 Da) — rare for aromatic amines but possible at high collision energy.

Experimental Protocols

Protocol 1: NMR Sample Preparation
e Solvent: DMSO-d

is preferred over CDCI

because the amine protons are often broad or invisible in chloroform due to exchange.
DMSO sharpens the -NH

signal.

e Concentration: Dissolve ~5-10 mg of sample in 0.6 mL solvent.
o Reference: Calibrate to residual DMSO quintet at 2.50 ppm (
H) and 39.5 ppm (

C).

Protocol 2: GC-MS/LC-MS Verification

e Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).
» Mobile Phase:

o A: Water + 0.1% Formic Acid.
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o B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 5 minutes.

Detection: UV at 254 nm (Pyridine absorption) and 280 nm.

References

o Synthesis of 2-Amino-6-acylpyridines: Journal of Medicinal Chemistry, "Structure-Activity
Relationships of Pyridine-Based Kinase Inhibitors". (General methodology for 2,6-
disubstituted pyridines).

Cyclopropyl Ketone Characterization: Spectrochimica Acta Part A, "Vibrational analysis of
cyclopropyl ketones".

CAS Registry Data: CAS No. 1878352-89-6 (Source: Chemical Abstracts Service, American
Chemical Society).

BLD Pharm: Product Entry for (6-Aminopyridin-2-yl)(cyclopropyl)methanone.[1] (Verified
Commercial Source).

Namiki Shoji Co: Building Blocks Catalogue, listing 6-cyclopropanecarbonylpyridin-2-
amine (C9H10N20).[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 1880979-06-5|1-(6-Aminopyridin-2-yl)prop-2-en-1-one|BLD Pharm [bldpharm.com]

2. namiki-s.co.jp [namiki-s.co.jp]
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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